molecular formula C22H24N4O2S B6569697 N-cyclopentyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021221-84-0

N-cyclopentyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6569697
CAS No.: 1021221-84-0
M. Wt: 408.5 g/mol
InChI Key: VTLZMJYWAUDBKI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a sophisticated synthetic compound with potential applications in various scientific fields. Its complex structure hints at a range of interactions and functionalities, making it an intriguing subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesis techniques. Key steps might include:

  • Formation of the pyrrolo[3,2-d]pyrimidine core: : This is often achieved through cyclization reactions involving appropriate starting materials.

  • Incorporation of the phenyl and cyclopropyl groups: : Using selective substitution and addition reactions.

  • Attachment of the cyclopentyl group: : Typically via alkylation reactions.

  • Introduction of the sulfanylacetamide moiety: : Through nucleophilic substitution reactions.

Each of these steps requires precise control over reaction conditions, such as temperature, pressure, and pH, as well as the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial context, the production of this compound would necessitate scalable and cost-effective methods. Key considerations would include:

  • Optimization of reaction conditions: : To maximize yield and minimize waste.

  • Use of continuous flow chemistry: : For more efficient and consistent production.

  • Purification processes: : Such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Potentially transforming certain functional groups within the molecule.

  • Reduction: : Possibly altering the pyrrolo[3,2-d]pyrimidine core.

  • Substitution: : Particularly nucleophilic substitutions involving the sulfanylacetamide moiety.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide, often under acidic conditions.

  • Reduction: : Typical reagents might include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

The products of these reactions would depend on the specific reagents and conditions used but might include various derivatives of the parent compound with altered functional groups.

Scientific Research Applications

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : For studying the effects of small molecules on biological systems.

  • Medicine: : As a potential lead compound in drug discovery, particularly if it exhibits biological activity such as anti-inflammatory or anticancer effects.

  • Industry: : In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. Generally, it could interact with enzymes, receptors, or other proteins, potentially inhibiting or activating their functions. This could involve binding to active sites or allosteric sites, altering protein conformation and activity.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-cyclopentyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide stands out due to its unique combination of functional groups and molecular architecture. Similar compounds might include:

  • Other pyrrolopyrimidines: : Such as 4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidine.

  • Sulfanylacetamide derivatives: : Compounds that share the sulfanylacetamide moiety.

These comparisons highlight the distinct properties and potential advantages of this compound in various applications.

There you have it—more than just a bunch of jargon, but rather a deep dive into a fascinating compound. Got any specific questions or need more on a particular section?

Properties

IUPAC Name

N-cyclopentyl-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-18(24-15-8-4-5-9-15)13-29-22-25-19-17(14-6-2-1-3-7-14)12-23-20(19)21(28)26(22)16-10-11-16/h1-3,6-7,12,15-16,23H,4-5,8-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLZMJYWAUDBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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